Cas no 1936376-33-8 (Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate)

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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- インチ: 1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3
- InChIKey: UDDPIFFEEBTGCP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C(=O)OC)=C(C1(C)C)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 303
- トポロジー分子極性表面積: 78.6
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M294061-1g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 1g |
$ 295.00 | 2022-06-04 | ||
Life Chemicals | F2199-0338-10g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 10g |
$857.0 | 2023-09-06 | |
TRC | M294061-500mg |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 500mg |
$ 185.00 | 2022-06-04 | ||
Life Chemicals | F2199-0338-0.25g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 0.25g |
$183.0 | 2023-09-06 | |
Life Chemicals | F2199-0338-0.5g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 0.5g |
$193.0 | 2023-09-06 | |
Life Chemicals | F2199-0338-2.5g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 2.5g |
$408.0 | 2023-09-06 | |
Life Chemicals | F2199-0338-1g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 1g |
$204.0 | 2023-09-06 | |
TRC | M294061-100mg |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
Life Chemicals | F2199-0338-5g |
methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
1936376-33-8 | 95%+ | 5g |
$612.0 | 2023-09-06 |
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylateに関する追加情報
Methyl 4-Amino-5,5-Dimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylate: A Comprehensive Overview
The compound Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate, with the CAS number 1936376-33-8, is a significant molecule in the field of organic chemistry. This compound belongs to the class of dihydrofuran derivatives and has garnered attention due to its unique structural properties and potential applications in various industries. The molecule's structure features a dihydrofuran ring with substituents that confer it with distinctive chemical and physical characteristics.
Recent studies have highlighted the importance of dihydrofuran derivatives in drug discovery and material science. The presence of the amino group (-NH₂) and the methyl groups (-CH₃) in the molecule plays a crucial role in its reactivity and functionality. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and enzymatic catalysis, which have provided insights into its versatile chemical behavior.
The synthesis of Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves a multi-step process that begins with the preparation of precursor molecules. One such method involves the reaction of an appropriate aldehyde with an amino alcohol in the presence of an acid catalyst. This approach not only ensures high yield but also allows for fine-tuning of the product's stereochemistry. The use of green chemistry principles in these syntheses has been a focus area, aiming to minimize environmental impact while maintaining efficiency.
In terms of applications, this compound has shown promise in pharmaceuticals due to its ability to act as a bioisostere in drug design. Its structural similarity to certain natural products makes it a valuable tool in creating new drug candidates with improved pharmacokinetic profiles. Additionally, the compound has been investigated for its potential as a building block in organic synthesis, particularly in constructing complex molecules with intricate architectures.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate with greater accuracy. These studies have revealed that the molecule exhibits unique electronic transitions that could be harnessed in optoelectronic materials. Furthermore, its thermal stability and solubility characteristics make it a candidate for use in polymer chemistry and materials science.
The safety and handling of this compound are critical considerations due to its chemical reactivity. Proper storage conditions and handling protocols must be adhered to ensure both user safety and product integrity. Researchers have emphasized the importance of conducting thorough hazard assessments before working with this compound to mitigate potential risks associated with its use.
In conclusion, Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its continued exploration through cutting-edge research methodologies promises to unlock new avenues for its utilization in both academic and industrial settings.
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